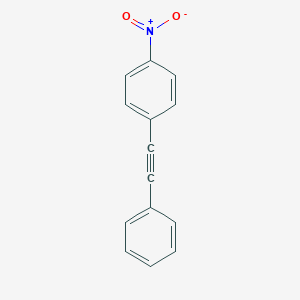

1-Nitro-4-phenylethynyl-benzene

Descripción general

Descripción

1-Nitro-4-phenylethynyl-benzene is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-Nitro-4-phenylethynyl-benzene can be achieved from 1-Iodo-4-nitrobenzene and Phenylacetylene . The reaction conditions involve the use of copper (I) iodide, triethylamine, and titanium (IV) oxide at 20°C for 24 hours .

Molecular Structure Analysis

The molecular structure of 1-Nitro-4-phenylethynyl-benzene consists of 14 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 223.063324 .

Physical And Chemical Properties Analysis

1-Nitro-4-phenylethynyl-benzene has a density of 1.3±0.1 g/cm3 . The boiling point is predicted to be 382.7±25.0 °C . The flash point is 183.6±16.0 °C .

Aplicaciones Científicas De Investigación

Crystal Engineering and Molecular Interactions

1-Nitro-4-phenylethynyl-benzene and its derivatives are utilized in crystal engineering. For instance, hexakis(4-nitrophenyl)benzene crystallizes in various conditions as layered structures. These layers are held together by intermolecular N⋯O interactions of NO2 groups, demonstrating the potential of these interactions in crystal engineering (Gagnon, Maris, Maly, & Wuest, 2007).

Development of Chromophores

1-Nitro-4-phenylethynyl-benzene-based compounds are important in the synthesis of chromophores. Push–pull chromophores utilizing diphenylacetylenes and bis(phenylethynyl)benzenes have been developed, where the nitro groups play a crucial role in defining the chromophoric properties (Cross & Davis, 2008).

Synthesis of SF5-Containing Compounds

This compound has been used in direct amination reactions, leading to the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These reactions highlight its versatility in producing various functionalized aromatic compounds (Pastýříková et al., 2012).

Applications in Liquid Crystal Technology

Derivatives of 1-Nitro-4-phenylethynyl-benzene, such as 1,4-bis(phenylethynyl)benzenes, have been synthesized and applied in blue phase liquid crystal compositions. Their ability to exhibit a wide range of nematic phase temperatures and high optical anisotropy makes them crucial for developing advanced liquid crystal displays (Li et al., 2013).

Molecular Electronics and Charge Transport

1-Nitro-4-phenylethynyl-benzene molecules have been studied for their charge transport properties. Investigations on chemisorbed molecules spanning a gold electrode gap reveal insights into coherent superexchange and incoherent hopping processes, crucial for molecular electronics applications (Selzer, Cabassi, Mayer, & Allara, 2004).

Corrosion Inhibition

Compounds based on 1-Nitro-4-phenylethynyl-benzene have been explored as corrosion inhibitors. Their ability to form adsorption layers on metal surfaces, as demonstrated in electrochemical studies, suggests potential applications in protecting metals from corrosion (Singh & Quraishi, 2016).

Safety And Hazards

When handling 1-Nitro-4-phenylethynyl-benzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and prevent further spillage or leakage .

Propiedades

IUPAC Name |

1-nitro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCIMYGAABSRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393640 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-phenylethynyl-benzene | |

CAS RN |

1942-30-9 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)